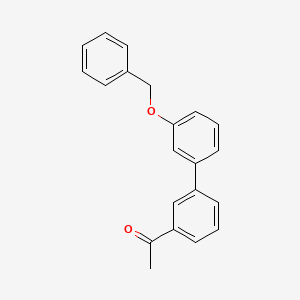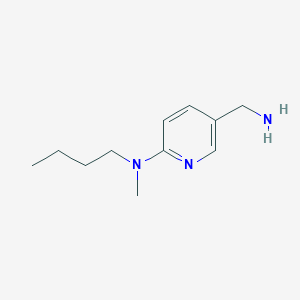
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is a derivative of 2-aminopyridine, which is a versatile building block in organic synthesis. The structure of this compound suggests that it contains an aminomethyl group at the 5-position of the pyridine ring, along with N-butyl and N-methyl substituents. This structure implies potential reactivity typical of amines, such as the formation of amides, imines, and other nitrogen-containing functional groups.
Synthesis Analysis
The synthesis of 5-substituted 2-aminopyridines, which would include derivatives like 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, can be achieved through the benzotriazolylmethylation of 2-aminopyridines. This process involves the use of 1-hydroxymethylbenzotriazole to introduce a substituent at the 5-position of the pyridine ring . The resulting intermediates can undergo further functionalization, such as lithiation and substitution with various electrophiles, to yield a wide array of 5-substituted derivatives.
Molecular Structure Analysis
While the specific molecular structure of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine is not detailed in the provided papers, the general features of related compounds can be inferred. For instance, the solid-state structure of a complex derived from a related ligand has been determined by X-ray crystallography, which often reveals the geometric arrangement of substituents around the pyridine ring and the overall three-dimensional conformation of the molecule .
Chemical Reactions Analysis
The chemical reactivity of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine would likely involve its amino groups. These groups can participate in various reactions, such as the formation of coordination complexes with metals, as seen in the synthesis of iron and cobalt complexes with related ligands . Additionally, the presence of the aminomethyl group could allow for nucleophilic substitution reactions, potentially leading to the formation of new carbon-nitrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine can be anticipated based on the properties of similar compounds. For example, the solubility of such compounds in organic solvents can be high due to the presence of the pyridine ring and the alkyl substituents. The compound's basicity, dictated by the nitrogen atoms, would influence its reactivity and interactions with acids and other electrophiles. The NMR spectroscopy of related complexes indicates that the ligand sidearms can undergo conformational changes upon binding to ions, suggesting that the compound may also exhibit conformational flexibility .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Advanced Oxidation Processes (AOPs) have shown efficacy in degrading nitrogen-containing compounds, including aromatic and aliphatic amines, which are prevalent in industrial effluents. AOPs, particularly ozone and Fenton processes, are effective due to their ability to target nitrogen atoms in these compounds, leading to mineralization and improved water treatment outcomes. The degradation sensitivity to factors such as pH and the potential cost benefits of cavitation as a pre-treatment method highlight the tailored approach needed for specific effluents (Bhat & Gogate, 2021).
Biogenic Amines Analysis
Biogenic amines, non-volatile compounds formed by decarboxylation of amino acids, are significant in food safety and quality. Understanding their formation, detection, and impact on food spoilage and safety, particularly in fish products, is crucial. The roles of histamine, cadaverine, and putrescine in food toxicity and spoilage underscore the importance of accurate analysis and monitoring to ensure consumer safety. This review emphasizes the need for comprehensive strategies to manage and mitigate biogenic amine presence in food products (Bulushi et al., 2009).
Functional Materials Development
Amine-functionalized Metal-Organic Frameworks (MOFs) represent a significant area of research due to their potential applications in CO2 capture, catalysis, and separation technologies. The basic nature of amino functionalities enhances CO2 interaction, making these MOFs attractive for environmental and energy-related applications. The development of amine-functionalized MOFs through in situ synthesis, post-modification, and impregnation methods, alongside their application in creating efficient separation membranes, illustrates their versatility and potential in addressing critical challenges in material science and engineering (Lin, Kong, & Chen, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-4-7-14(2)11-6-5-10(8-12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOPHDJPSRHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N-butyl-N-methylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

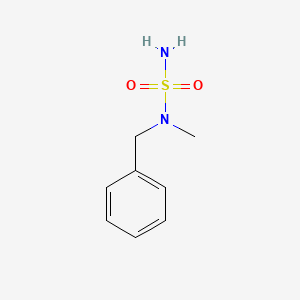
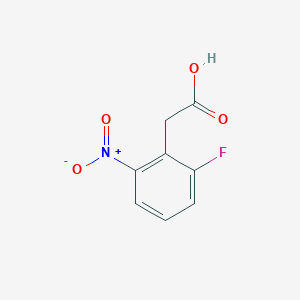
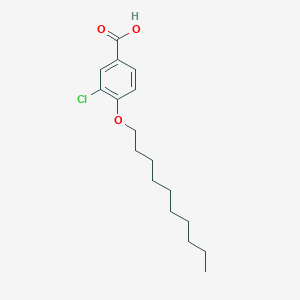

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
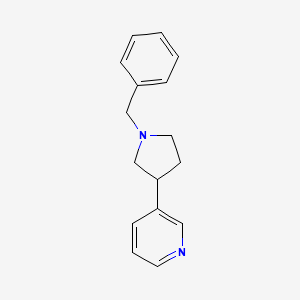

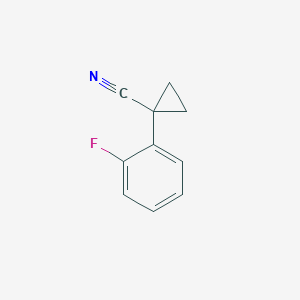
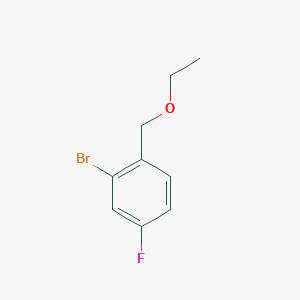
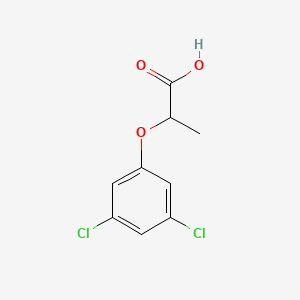
![2-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1342062.png)
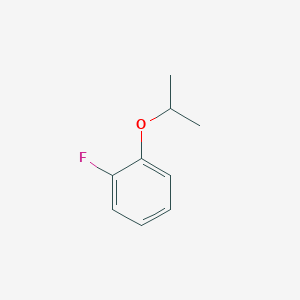
![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)
